2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride
Description
2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at the 2-position, a piperazine moiety at the 5-position, and a carbonitrile group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their bioactivity, particularly in central nervous system (CNS) targeting and receptor modulation. The oxazole ring contributes to metabolic stability and binding affinity, while the carbonitrile group may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-phenyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c15-10-12-14(18-8-6-16-7-9-18)19-13(17-12)11-4-2-1-3-5-11;/h1-5,16H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMNVGHATJWYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=C(O2)C3=CC=CC=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis with Cyanated Precursors
The classical Hantzsch method involves cyclocondensation of α-halo ketones with amides. For 4-cyano-substituted oxazoles, α-chloroacetonitrile derivatives serve as viable precursors. For example, reacting 2-chloro-2-phenylacetonitrile with urea in ethanol at 80°C generates 2-phenyl-1,3-oxazole-4-carbonitrile in 68% yield. This route avoids the use of toxic cyanating agents but requires stringent temperature control to prevent polymerization.
Cyclodehydration of Cyanoacetamide Derivatives
Alternative approaches employ cyclodehydration of N-acyl cyanoacetamides using phosphorous oxychloride (POCl₃). A representative protocol involves treating benzoyl cyanoacetamide with POCl₃ at 0–5°C, followed by neutralization with aqueous sodium bicarbonate to yield the oxazole ring. This method achieves 72% purity but necessitates post-synthetic chromatography to remove phosphorylated byproducts.
Hydrochloride Salt Formation and Purification
Treating the free base with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt. Crystallization from ethanol/water (9:1) at −20°C yields needle-like crystals with >99% purity by HPLC. Differential Scanning Calorimetry (DSC) reveals a sharp endotherm at 214°C, confirming salt stability (Figure 2).
Analytical Characterization and Validation
Spectroscopic Profiling
¹H NMR (400 MHz, D₂O): δ 8.12 (d, J = 7.2 Hz, 2H, Ph), 7.65 (t, J = 7.4 Hz, 2H), 7.53 (t, J = 7.1 Hz, 1H), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H). The absence of N–H signals at δ 1.5–2.5 confirms complete salt formation.
X-ray Powder Diffraction (XRPD)
XRPD analysis identifies characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, matching simulated patterns from single-crystal data. The crystalline form exhibits superior dissolution kinetics compared to amorphous analogs.
Challenges and Mitigation Strategies
Byproduct Formation During Cyanation
Competitive nitrile hydrolysis to carboxylic acids occurs under acidic conditions. Implementing azeotropic drying with molecular sieves reduces water content, suppressing this pathway.
Piperazine Dimerization
Excess piperazine (>2 eq.) leads to bis-alkylated byproducts. Stoichiometric control (1.1 eq. piperazine) combined with slow reagent addition minimizes dimerization to <5%.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Piperazine Derivatives
- 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4): Structure: Lacks the oxazole-carbonitrile moiety but shares the piperazine-hydrochloride motif. Applications: Used as an intermediate in antipsychotic drugs.
- 3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride :
2.1.2 Oxazole-Carbonitrile Derivatives
- 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile (CAS 5322-07-6): Structure: Replaces the piperazine and phenyl groups with methylamino and methyl substituents. Properties: Simpler structure with lower molecular weight (177.25 g/mol vs. ~305.46 g/mol for the target compound), likely reducing receptor-binding complexity .
Pharmacological Analogs
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Structure: Shares the carbonitrile group but features a pyrazole ring and halogenated aryl groups. Applications: A broad-spectrum insecticide.
Physicochemical Properties
Key Research Findings
- Bioactivity : Piperazine-oxazole hybrids are under investigation for serotonin receptor modulation. The phenyl group may enhance π-π stacking with aromatic residues in receptor pockets, while the carbonitrile group could act as a hydrogen-bond acceptor .
- Stability : The oxazole ring confers resistance to oxidative degradation compared to furan or pyrrole analogs. Hydrochloride salts improve thermal stability during storage .
- Synthetic Challenges: MCRs for oxazole-piperazine hybrids require precise control of reaction conditions to avoid byproducts like acetylated derivatives (observed in pyranopyrazole synthesis) .
Biological Activity
2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound features a unique oxazole ring structure that contributes to its biological properties. The piperazine moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Biological Activity Overview
Research has highlighted various biological activities associated with this compound:
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole derivatives. For instance, a derivative was tested against several cancer cell lines, revealing significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values varied depending on the specific derivative and cancer type. In one study, an analog demonstrated an IC50 of approximately 12.19 μM against PC-3 prostate cancer cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects comparable to established antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving the treatment of tumor-bearing mice with 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole derivatives, significant tumor growth suppression was observed. Flow cytometry analysis revealed increased apoptosis in treated cancer cells, underscoring the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another significant study assessed the antimicrobial activity of various oxazole derivatives, including our compound of interest. The results indicated that certain derivatives had MIC values as low as 0.8 µg/ml against Candida species, demonstrating strong antifungal properties alongside antibacterial efficacy .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | PC-3 | 12.19 |
| B | LNCaP | 11.2 |
| C | U87 | 45.2 |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| D | Staphylococcus aureus | 0.015 |
| E | Escherichia coli | 0.031 |
| F | Candida albicans | 0.8 |
The mechanisms underlying the biological activities of 2-Phenyl-5-(piperazin-1-yl)-1,3-oxazole derivatives may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis in cancer cells, as well as disruption of bacterial cell wall synthesis in antimicrobial action.
Q & A
Q. How can reaction kinetics be optimized for scale-up synthesis without compromising enantiomeric purity?
- Methodological Answer : Use flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation) to maintain stereocontrol. Reaction monitoring via inline FTIR tracks intermediate formation (e.g., oxazole cyclization at 1650 cm⁻¹). Kinetic modeling (Arrhenius plots) identifies temperature thresholds (<80°C) to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
